molecular formula C29H26F2N4O7S B12401969 Influenza virus-IN-7

Influenza virus-IN-7

Numéro de catalogue: B12401969
Poids moléculaire: 612.6 g/mol
Clé InChI: LIEIEOBOSGFZND-QAGUFXDKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Influenza virus-IN-7 is a synthetic compound designed to inhibit the replication of influenza viruses. It is part of a class of antiviral agents that target specific proteins involved in the viral life cycle, thereby preventing the virus from spreading within the host organism. This compound has shown promise in preclinical studies and is being investigated for its potential use in treating influenza infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Influenza virus-IN-7 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and aliphatic compounds.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. Common reagents used include halogenating agents, reducing agents, and oxidizing agents.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Influenza virus-IN-7 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups, altering the compound’s activity.

    Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s antiviral properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified antiviral activity. These derivatives are studied to identify the most effective compounds for inhibiting influenza virus replication.

Applications De Recherche Scientifique

Chemistry

In chemistry, Influenza virus-IN-7 is used as a model compound to study the mechanisms of antiviral agents. Researchers investigate its chemical properties, reactivity, and interactions with other molecules to develop more effective antiviral drugs.

Biology

In biological research, this compound is used to study the life cycle of influenza viruses. It helps researchers understand how the virus replicates and spreads, providing insights into potential targets for antiviral therapy.

Medicine

In medicine, this compound is being investigated as a potential treatment for influenza infections. Preclinical studies have shown that it can effectively inhibit viral replication, reducing the severity and duration of the infection.

Industry

In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its synthesis and production methods are optimized to ensure high yield and purity, making it a valuable compound for large-scale drug manufacturing.

Mécanisme D'action

Influenza virus-IN-7 exerts its effects by targeting specific proteins involved in the viral life cycle. The primary molecular targets include:

    Neuraminidase: this compound inhibits the activity of neuraminidase, an enzyme that facilitates the release of new viral particles from infected cells.

    Hemagglutinin: The compound also interferes with hemagglutinin, a protein that allows the virus to attach to and enter host cells.

By inhibiting these proteins, this compound prevents the virus from replicating and spreading within the host organism. This mechanism of action makes it a promising candidate for antiviral therapy.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Oseltamivir: A neuraminidase inhibitor used to treat influenza infections.

    Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.

    Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.

Uniqueness

Influenza virus-IN-7 is unique in its ability to target multiple proteins involved in the viral life cycle, including both neuraminidase and hemagglutinin This dual-targeting approach enhances its antiviral activity and reduces the likelihood of resistance development

Conclusion

This compound is a promising antiviral compound with potential applications in the treatment of influenza infections. Its unique mechanism of action, targeting both neuraminidase and hemagglutinin, sets it apart from other antiviral agents. Ongoing research and development efforts aim to optimize its synthesis, improve its efficacy, and ensure its safety for clinical use.

Propriétés

Formule moléculaire

C29H26F2N4O7S

Poids moléculaire

612.6 g/mol

Nom IUPAC

[(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-5-methoxyimino-9,12-dioxo-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-15-41-27-21(36)10-12-34-26(27)28(37)33-11-9-16(32-40-2)13-23(33)35(34)25-17-7-8-20(30)24(31)19(17)14-43-22-6-4-3-5-18(22)25/h3-8,10,12,23,25H,9,11,13-15H2,1-2H3/b32-16+/t23-,25+/m1/s1

Clé InChI

LIEIEOBOSGFZND-QAGUFXDKSA-N

SMILES isomérique

COC(=O)OCOC1=C2C(=O)N3CC/C(=N\OC)/C[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

SMILES canonique

COC(=O)OCOC1=C2C(=O)N3CCC(=NOC)CC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.